Faropenem sodium hydrate
Description
Overview of Penem (B1263517) Class Antibiotics and Their Significance
Penems are a class of β-lactam antibiotics that are structurally similar to both penicillins and cephalosporins. oup.commdpi.com They are characterized by a β-lactam ring fused to a five-membered unsaturated ring containing a sulfur atom, which differentiates them from carbapenems that have a carbon atom in that position. mdpi.comsemanticscholar.orgchemicalbook.com This unique structure confers a broad spectrum of antibacterial activity and notable stability against many β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. jlabphy.orgpatsnap.com
The significance of penems lies in their potent activity against a wide range of bacteria, including many strains that have developed resistance to other antibiotics. wikipedia.org They are effective against both Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria. oup.comtandfonline.com This broad coverage makes them valuable in treating a variety of infections, particularly those acquired in the community. jlabphy.org The development of penems represents an important advancement in the ongoing effort to combat antimicrobial resistance. mdpi.comreactgroup.org
Historical Context of Faropenem (B194159) Development and Research Trajectory
Faropenem was developed by Daiichi Asubio Pharma and has been marketed in Japan as the sodium salt, faropenem sodium, since 1997. chemicalbook.comwikidoc.org It is recognized as the first orally active penem antibiotic. wikidoc.org The research trajectory of faropenem has been aimed at providing an oral treatment option with a broad spectrum of activity, similar to the injectable carbapenems. journalcsij.com
A prodrug form, faropenem medoxomil (also known as faropenem daloxate), was developed to improve oral bioavailability. drugbank.comwikipedia.org This form underwent clinical trials for various indications, including acute bacterial sinusitis, community-acquired pneumonia, and skin infections. wikidoc.orgtandfonline.com However, it has faced regulatory hurdles, including a rejection by the U.S. Food and Drug Administration (FDA), which requested further studies. wikipedia.orgresearchgate.net Despite this, faropenem is available in some countries, such as India and Japan, for treating a range of infections. mdpi.comnih.govmedwinpublishers.com The ongoing research and use of faropenem, particularly in regions with high rates of antibiotic resistance, highlight its perceived clinical value and the continued interest in its potential. reactgroup.orgnih.govnih.gov
Structural Attributes and Their Influence on Antimicrobial Activity and Stability
The chemical structure of faropenem is a key determinant of its antimicrobial properties. As a penem, it possesses the characteristic 4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid nucleus. ontosight.ai A significant feature of faropenem is the chiral tetrahydrofuran (B95107) ring as a side chain at the C2 position. semanticscholar.orgtandfonline.com This particular substituent is crucial for its enhanced chemical stability. tandfonline.com
Faropenem's mechanism of action is consistent with other β-lactam antibiotics; it inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). drugbank.comontosight.aipatsnap.comnih.gov This disruption of the cell wall leads to bacterial cell death. patsnap.comontosight.ai Faropenem exhibits a broad spectrum of activity, effective against many Gram-positive and Gram-negative aerobes and anaerobes. chemicalbook.comtandfonline.com
Unique Penem Nucleus and C2 Side Chain Impact on β-Lactamase Stability
A critical advantage of faropenem is its stability against a wide array of β-lactamase enzymes. patsnap.comnih.gov β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring, inactivating the antibiotic. Faropenem's unique penem nucleus, combined with its C2 side chain, confers resistance to hydrolysis by many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. semanticscholar.orgtandfonline.commedwinpublishers.com
This stability means that faropenem retains its activity against many bacterial strains that are resistant to other β-lactam antibiotics like penicillins and some cephalosporins. jlabphy.orgoup.com For instance, its activity is often unaffected by β-lactamase production in common respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. chemicalbook.commaynoothuniversity.ie The stability against hydrolysis by the renal enzyme dehydropeptidase-I (DHP-I) is another important feature, conferred by the C2 side chain, which means it does not need to be co-administered with a DHP-I inhibitor. semanticscholar.org
Research Rationale and Contemporary Challenges in Faropenem Investigations
The primary rationale for ongoing research into faropenem is the pressing global issue of antimicrobial resistance. reactgroup.orgnih.gov As bacteria continue to develop resistance to existing antibiotics, there is a constant need for new agents with novel mechanisms of action or improved stability against resistance mechanisms. Faropenem's broad spectrum and stability against many β-lactamases make it an attractive candidate for treating infections caused by resistant pathogens. jlabphy.orgmedwinpublishers.com
However, the investigation and clinical application of faropenem face several challenges. One major concern is the potential for the development of cross-resistance to carbapenems, a class of last-resort antibiotics. reactgroup.orgnih.gov Studies have suggested that resistance to faropenem might also confer resistance to carbapenems. reactgroup.orgresearchgate.net The increasing use of faropenem in some regions, without stringent regulation, raises concerns about accelerating the emergence of carbapenem-resistant bacteria. reactgroup.orgnih.gov Furthermore, the regulatory hurdles and the need for more extensive clinical trials to definitively establish its place in therapy present significant challenges to its wider adoption. wikipedia.orgnih.govresearchgate.net
Research Findings on the In Vitro Activity of Faropenem
The following tables summarize the in vitro activity of faropenem against various bacterial pathogens as reported in several studies. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Table 1: In Vitro Activity of Faropenem against Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Bacteroides fragilis group | 176 | ≤0.06 - 64 | 0.5 | 2 |
| Prevotella spp. | 8 | 0.06 - 0.125 | 0.06 | 0.125 |
| Fusobacterium nucleatum | 14 | 0.06 - 0.125 | 0.06 | 0.125 |
| Porphyromonas gingivalis | 29 | 0.06 - 0.25 | 0.125 | 0.25 |
| Peptostreptococcus spp. | 11 | ≤0.06 - 16 | 0.25 | 0.5 |
| Clostridium difficile | Not specified | 16 - 32 | Not reported | Not reported |
Data sourced from multiple studies. oup.comtandfonline.comnih.govresearchgate.netoup.com
Table 2: In Vitro Activity of Faropenem against Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pneumoniae (penicillin-susceptible) | 100 | ≤0.03 - 0.25 | 0.06 | 0.12 |
| Streptococcus pneumoniae (penicillin-intermediate) | 100 | ≤0.03 - 1 | 0.12 | 0.12 |
| Streptococcus pneumoniae (penicillin-resistant) | 100 | 0.06 - 2 | 0.25 | 0.5 |
| Haemophilus influenzae (β-lactamase negative) | 100 | ≤0.03 - 2 | 0.5 | 1 |
| Haemophilus influenzae (β-lactamase positive) | 66 | 0.12 - 2 | 0.5 | 1 |
| Moraxella catarrhalis | 89 | ≤0.03 - 1 | 0.25 | 0.5 |
Data sourced from multiple studies. oup.commaynoothuniversity.ienih.govscispace.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-2-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(6-3-2-4-18-6)9(12(16)17)19-11(7)13;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOULZVQOIBHEE-VUKDEKJYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C(=O)[O-])C3CCCO3)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)C(=O)[O-])[C@H]3CCCO3)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications
Advanced Synthetic Pathways for Faropenem (B194159) Sodium Hydrate (B1144303)
The chemical architecture of Faropenem, with its multiple stereocenters, necessitates synthetic strategies that afford high levels of stereochemical control. Researchers have developed various multi-step synthetic routes, often starting from readily available chiral precursors, to achieve the desired enantiomeric purity.
A common and effective strategy for the synthesis of Faropenem sodium hydrate involves a multi-step sequence starting from chiral building blocks. One such prominent precursor is (3R,4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one, often referred to as 4-AA. This starting material already contains the correct stereochemistry at two of the chiral centers in the final molecule.
A representative synthetic route from 4-AA involves a five-step process that avoids the use of costly and environmentally challenging reagents like silver salts. The key steps in this pathway include:
Condensation: The initial step involves the reaction of 4-AA with R-tetrahydrofuran-2-thiocarboxylic acid. This reaction is often catalyzed by a Lewis acid.
Acylation: The intermediate from the first step then undergoes an acylation reaction.
Cyclization: An intramolecular cyclization is then carried out, typically mediated by a phosphite (B83602) reagent, to form the core penem (B1263517) ring structure.
Deprotection: The protecting groups on the hydroxyl function are removed.
Hydrolysis and Salt Formation: Finally, the ester is hydrolyzed, and the sodium salt is formed to yield this compound.
Another notable synthetic approach utilizes the chiral pool, starting from the naturally occurring amino acid, L-Threonine. This method leverages the inherent chirality of the starting material to establish the stereochemistry of the final product. The synthesis from L-Threonine also involves a multi-step sequence, which has been optimized to improve yield and reduce the number of steps, thereby enhancing its suitability for industrial production google.com.
Table 1: Overview of a Five-Step Synthesis of this compound from 4-AA
| Step | Reaction | Key Reagents and Conditions |
| 1 | Condensation | (3R,4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one (4-AA), R-tetrahydrofuran-2-thiocarboxylic acid derivative, Lewis acid catalyst (e.g., BF3/AlCl3), Sodium sulfite. Reaction time: 18–72 hours; Temperature: 0–80 °C. google.com |
| 2 | Acylation | Intermediate from step 1, Allyloxy oxalyl chloride. Temperature: 0–60 °C; Reaction time: 1–6 hours. google.com |
| 3 | Cyclization | Intermediate from step 2, Triethyl phosphite. |
| 4 | Deprotection | Intermediate from step 3, Methanesulfonic acid. |
| 5 | Hydrolysis and Salt Formation | Intermediate from step 4, Tetrakis(triphenylphosphine)palladium, Triphenylphosphine, Sodium isooctanoate. google.com |
The biological activity of Faropenem is highly dependent on its stereochemistry. Therefore, achieving high enantiomeric purity is a primary goal of its synthesis. The use of chiral precursors like 4-AA and L-Threonine is a fundamental aspect of the stereoselective strategy. By starting with molecules that already possess the correct stereochemistry, the need for challenging chiral separations later in the synthesis is minimized.
For instance, in the synthesis starting from L-Threonine, the inherent chirality of the amino acid is carried through the synthetic sequence to establish the stereocenters in the final Faropenem molecule google.com. Similarly, the synthesis from 4-AA relies on the predefined stereochemistry of this key intermediate google.com. The reactions in the synthetic sequence are designed to proceed with high diastereoselectivity, ensuring that the desired stereoisomer is the major product. The optical purity of the final product is a critical quality attribute and is typically confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and by measuring the optical rotation. An optical purity of greater than or equal to 99% is often targeted for the final active pharmaceutical ingredient google.com.
The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and high yield. For this compound, this involves fine-tuning parameters such as temperature, solvent, catalyst, and reaction time for each step of the synthesis.
Crystallization and Purification Techniques for Enhanced Stability
The final steps in the production of this compound are crucial for obtaining a product with high purity and stability. Crystallization is a key purification technique that also allows for the isolation of the desired crystalline form of the drug.
This compound is known to be unstable in solution and at high temperatures, which can make its crystallization challenging rsc.org. Therefore, specific methodologies have been developed to produce stable crystalline forms. A common approach involves dissolving the crude this compound in a suitable solvent at a low temperature, followed by the addition of an anti-solvent to induce crystallization.
One patented method describes dissolving the crude product in a lower alcohol solvent at temperatures ranging from -20 to 40 °C. After a decolorization step with activated carbon, water is added to the filtrate, and the lower alcohol is removed under reduced pressure at a low temperature (0-40 °C) rsc.org. The resulting residue is then treated with a ketone-based anti-solvent, such as acetone (B3395972) or butanone, to induce crystallization. This process, conducted entirely at low temperatures, has been shown to significantly increase the crystallization yield to over 90% rsc.org.
The choice of solvent system is a critical parameter. For instance, crystallization from a mixture of water and acetone has been reported. In one procedure, crude Faropenem sodium is dissolved in distilled water and cooled, followed by the slow addition of acetone to precipitate the crystalline product google.com. Similar procedures using other anti-solvents like ethanol (B145695) and methanol (B129727) have also been described google.com.
Furthermore, a specific monocrystalline form of this compound with enhanced chemical stability has been prepared. This involves dissolving Faropenem sodium in purified water by heating to above 50 °C, followed by slow cooling and standing for an extended period (over 48 hours) to allow for the formation of single crystals. This monocrystalline form belongs to the orthorhombic crystal system.
Table 2: Parameters for the Crystallization of this compound
| Parameter | Description | Examples |
| Solvent System | The solvent in which the crude product is dissolved and the anti-solvent used to induce crystallization. | Lower alcohol (e.g., methanol, ethanol) and water, with a ketone anti-solvent (e.g., acetone, butanone). rsc.org Water and acetone. google.com Water and ethanol. google.com |
| Temperature | The temperature at which dissolution and crystallization are carried out. | Dissolution at -20 to 40 °C. rsc.org Crystallization at -10 to 10 °C (preferably -5 to 5 °C). rsc.org |
| Concentration | The ratio of crude product to solvent and anti-solvent. | Crude product to water ratio of 1g : 0.5-2mL. rsc.org Crude product to ketone anti-solvent ratio of 1g : 2-10mL. rsc.org |
| Crystallization Time | The duration for which the solution is stirred or allowed to stand to facilitate crystal growth. | 3 to 6 hours (preferably 4 to 5 hours). rsc.org |
The parameters of the crystallization process have a significant impact on the material properties of the resulting this compound, which is of great importance for research and development. These properties include crystal habit (shape), particle size distribution, purity, and stability.
The solvent system, in particular, can influence the crystal habit. Different solvents can interact with the various crystal faces of this compound to different extents, leading to variations in the growth rates of these faces and, consequently, different crystal shapes. The crystal habit, in turn, can affect bulk properties such as flowability and compaction, which are important for formulation development.
The cooling rate and the degree of supersaturation during crystallization can affect the particle size and size distribution. Rapid cooling and high supersaturation tend to favor nucleation over crystal growth, resulting in smaller particles. Conversely, slow cooling and lower supersaturation can lead to the growth of larger, more well-defined crystals.
The purity of the final product is also influenced by the crystallization process. A well-controlled crystallization can effectively remove impurities, as they may have different solubilities in the chosen solvent system compared to this compound. The stability of the crystalline form is another critical property. The goal of the described crystallization methods is to produce a stable crystalline form of this compound that is less prone to degradation during storage. The development of a monocrystalline form is a testament to the efforts to enhance the stability of this compound. The stability of different crystalline forms can be assessed using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
Prodrug Strategies and Their Mechanistic Conversion
The oral bioavailability of the active form of faropenem is limited. To overcome this, prodrug strategies have been employed, with faropenem medoxomil being a key example. This approach involves the chemical modification of the parent drug to enhance its absorption, followed by in vivo conversion to the active form.
Design and Synthesis of Faropenem Prodrugs (e.g., Faropenem Medoxomil)
The design of faropenem medoxomil centers on masking the carboxylate group of faropenem with a medoxomil ester. This esterification increases the lipophilicity of the molecule, thereby improving its oral absorption. The active drug is then released through enzymatic hydrolysis in the body.
The synthesis of faropenem medoxomil is a multi-step process that begins with the synthesis of the faropenem sodium salt. A common route to faropenem sodium involves starting with azetidinone. This undergoes a series of reactions including displacement, condensation, organometallic reactions, induced cyclization, and hydrolysis to yield the final sodium salt scispace.com.
Once faropenem sodium is obtained, the crucial esterification step to produce faropenem medoxomil is carried out. This involves the reaction of faropenem sodium with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. This reaction results in the formation of the medoxomil ester at the carboxylic acid position of faropenem. While specific patents cover the synthesis of faropenem and its prodrugs, the general principle involves the nucleophilic attack of the carboxylate of faropenem on the chloromethyl group of the dioxolone derivative.
Enzymatic Hydrolysis and Activation Mechanisms of Prodrugs in vitro
The conversion of the faropenem medoxomil prodrug to the active faropenem is facilitated by enzymatic hydrolysis. In vitro studies have been conducted to understand the kinetics and mechanisms of this activation. Carboxylesterases, a class of enzymes prevalent in the liver and intestines, are primarily responsible for this conversion nih.gov.
One key enzyme involved in this process is human carboxymethylenebutenolidase (CMBL). The hydrolysis of faropenem medoxomil by recombinant human CMBL has been shown to follow Michaelis-Menten kinetics. In one study, the kinetic parameters for this hydrolysis were determined, providing insight into the efficiency of the enzymatic conversion.
| Enzyme | Substrate | K_m (μM) | V_max (nmol/min/mg protein) | Intrinsic Metabolic Clearance (V_max/K_m) (mL/min/mg protein) |
|---|---|---|---|---|
| Recombinant Human CMBL | Faropenem Medoxomil | 283 | Not explicitly stated, but clearance is low | 0.0580 |
The in vitro activation mechanism involves the binding of faropenem medoxomil to the active site of the esterase. The enzyme then catalyzes the hydrolysis of the ester bond, releasing the active faropenem and the medoxomil moiety, which is further metabolized. This enzymatic conversion is essential for the therapeutic efficacy of orally administered faropenem medoxomil.
Molecular and Cellular Mechanisms of Antimicrobial Action
Penicillin-Binding Protein (PBP) Inhibition Studies
The efficacy of faropenem (B194159) as an antibacterial agent is intrinsically linked to its ability to bind to and inhibit the function of various PBPs across a range of bacterial species.
Faropenem exhibits a broad spectrum of activity which is attributed to its high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria. patsnap.com Generally, faropenem demonstrates a strong binding preference for high-molecular-weight PBPs. nih.govresearchgate.net
In the case of the Gram-negative bacterium Escherichia coli, faropenem displays the highest affinity for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4. nih.govresearchgate.net The targeted inhibition of these specific PBPs corresponds to distinct morphological changes in the bacteria, such as the formation of spherical cells, which precedes cell lysis. nih.gov
| Bacterial Species | PBP Target Affinity (in descending order) |
|---|---|
| Staphylococcus aureus | PBP1 > PBP3 > PBP2 |
| Streptococcus pneumoniae | High affinity for PBP1, followed by PBP3 and PBP2; lower affinity for PBP2X |
| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 |
Detailed public research on the specific molecular docking and binding energetics of faropenem at the active sites of various bacterial PBPs is limited. However, some computational studies have provided insights into the binding affinity of faropenem. A molecular docking study investigating the interaction of several β-lactam antibiotics with different PBPs reported the following docking scores for faropenem:
PBP2a (S. aureus): 3.7
PBP2b (S. pneumoniae): 4.8
PBP2x (S. pneumoniae): 2.1
These scores provide a relative measure of the binding affinity of faropenem to these specific PBPs. researchgate.net The structural similarity of the β-lactam ring in faropenem to the D-Ala-D-Ala substrate of PBPs facilitates its entry and binding to the active site. researchgate.net Within the active site, the β-lactam nucleus of faropenem covalently binds to a catalytic serine residue, leading to the irreversible inactivation of the enzyme. researchgate.net
The primary molecular consequence of PBP inhibition by faropenem is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.com PBPs catalyze the transpeptidation reaction, which involves the cross-linking of peptidoglycan chains, providing the cell wall with its structural integrity. patsnap.com By binding to and inactivating these enzymes, faropenem effectively halts this cross-linking process. patsnap.comresearchgate.net This inhibition of transpeptidation weakens the cell wall, rendering the bacterium susceptible to osmotic pressure and ultimately leading to cell lysis and death, particularly in actively dividing bacteria. patsnap.com The morphological changes observed in bacteria exposed to faropenem, such as irregular septum formation in S. aureus and the transformation of E. coli into spherical forms, are direct visual evidence of the disruption of cell wall biogenesis. nih.gov
Bactericidal Mechanisms and Cellular Lysis Kinetics
The inhibition of cell wall synthesis by faropenem results in a potent bactericidal effect, which can be characterized by its time-dependent killing dynamics and the presence of a post-antibiotic effect.
The bactericidal activity of faropenem is generally considered to be time-dependent, a characteristic typical of β-lactam antibiotics. This means that the extent of bacterial killing is more dependent on the duration of time that the drug concentration remains above the minimum inhibitory concentration (MIC) rather than the peak concentration achieved. Studies have shown that faropenem exhibits a pronounced and concentration-dependent bactericidal effect, leading to cell lysis. nih.gov For instance, exposure of S. aureus to faropenem at or above the MIC results in a significant number of lysed cells. nih.gov In E. coli, exposure to the MIC of faropenem leads to the formation of bulging cells after 2 hours, followed by cell lysis after 4 hours of exposure. nih.gov At higher concentrations (4x MIC), the formation of spheroplast-like forms and cell lysis are observed. nih.gov
The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth even after the antimicrobial agent has been removed. Faropenem has been shown to exhibit a significant PAE against various bacterial strains. This effect is an important pharmacodynamic parameter, as it can influence dosing schedules. Unlike many other β-lactams that show a negligible PAE against Gram-negative bacteria, faropenem demonstrates a PAE against E. coli. It also exhibits a significant PAE against S. aureus and S. pneumoniae. However, no significant PAE has been observed for H. influenzae. The production of β-lactamase by some strains does not appear to affect the duration of the PAE.
Induction of Rapid Cytolysis in Specific Bacterial Pathogens (e.g., Mycobacterium tuberculosis)
Faropenem sodium hydrate (B1144303) has demonstrated a significant capacity to induce rapid cytolysis in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This bactericidal activity is a critical attribute for an effective anti-tuberculosis agent. Research utilizing quantitative time-lapse microscopy and microfluidics has shown that faropenem's ability to induce rapid cytolysis of single Mtb cells is superior to that of isoniazid, a frontline antituberculosis drug. nih.gov
The lytic effect of faropenem is linked to its potent inhibition of cell wall synthesis. By disrupting the integrity of the peptidoglycan layer, the bacterial cell is unable to withstand internal osmotic pressure, leading to cell lysis and death. This rapid bactericidal action is crucial for clearing the bacterial load and is a desirable characteristic for antibiotics targeting persistent pathogens like Mtb. nih.govresearchgate.net Furthermore, faropenem has shown activity against a subpopulation of non-growing but metabolically active Mtb cells, which are thought to be responsible for the relapse of tuberculosis after chemotherapy. nih.gov
Targeting of Non-Classical Transpeptidases
A key aspect of faropenem's efficacy against Mycobacterium tuberculosis is its ability to target non-classical L,D-transpeptidases (Ldts). Unlike the classical D,D-transpeptidases that are the primary targets of many β-lactam antibiotics in other bacteria, Mtb utilizes L,D-transpeptidases to create 3→3 cross-links in its peptidoglycan. This structural difference in the cell wall renders many traditional β-lactams less effective.
Inhibition of L,D-Transpeptidases (e.g., in Mycobacterium tuberculosis)
Faropenem has been shown to be a potent inhibitor of the L,D-transpeptidases in Mycobacterium tuberculosis. nih.gov It effectively inactivates these enzymes, thereby preventing the formation of the crucial 3→3 peptidoglycan cross-links. This disruption of the cell wall's structural integrity is a primary mechanism of faropenem's antimycobacterial action. nih.gov Studies have confirmed that faropenem efficiently kills M. tuberculosis in vitro, even without the presence of a β-lactamase inhibitor, which is often required for other β-lactams like meropenem (B701) to be effective against Mtb. nih.gov The primary targets of faropenem within this class of enzymes in Mtb are LdtMt1, LdtMt2, LdtMt3, and LdtMt4. nih.gov
Comparative Enzymatic Inactivation Efficiencies with Other β-Lactam Antibiotics
Research has demonstrated that faropenem is significantly more efficient at inactivating the L,D-transpeptidases of Mycobacterium tuberculosis compared to other β-lactam antibiotics, such as meropenem. nih.gov Kinetic analyses have revealed that faropenem inactivates LdtMt1, the prototypical L,D-transpeptidase in Mtb, 14-fold more efficiently than meropenem. nih.gov This superior efficiency is largely attributed to a more favorable catalytic constant for the acylation step of the inactivation reaction. nih.gov
The enhanced inactivation efficiency extends to other L,D-transpeptidases in Mtb as well. Faropenem was found to be 22-fold more efficient in inactivating LdtMt2, 6-fold more efficient for LdtMt3, and 9-fold more efficient for LdtMt4 when compared to meropenem. nih.gov This broad and potent inhibition of multiple L,D-transpeptidases underscores the robust antimycobacterial potential of faropenem.
The following table summarizes the comparative inactivation efficiencies of faropenem and meropenem against the L,D-transpeptidases of M. tuberculosis.
| Enzyme | Inactivation Efficiency Ratio (Faropenem/Meropenem) |
| LdtMt1 | 14-fold higher |
| LdtMt2 | 22-fold higher |
| LdtMt3 | 6-fold higher |
| LdtMt4 | 9-fold higher |
Data sourced from: Rapid Cytolysis of Mycobacterium tuberculosis by Faropenem, an Orally Bioavailable β-Lactam Antibiotic. nih.gov
Mechanisms of Bacterial Resistance to Faropenem
β-Lactamase Stability and Hydrolysis Profiles
The efficacy of faropenem (B194159) is closely linked to its stability in the presence of β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.
Faropenem exhibits a notable degree of stability against hydrolysis by many serine β-lactamases, which include Ambler Class A, C, and D enzymes. This stability is a key feature of its antibacterial profile. Specifically, faropenem is resistant to hydrolysis by common Class A enzymes, such as the penicillinases produced by Staphylococcus aureus and Escherichia coli, as well as extended-spectrum β-lactamases (ESBLs). researchgate.netnih.gov It also demonstrates stability against Class C cephalosporinases (AmpC) and has been shown to be a poor inducer of AmpC β-lactamase expression. bohrium.com Studies have confirmed its stability against ESBLs and AmpC β-lactamases, contributing to its activity against many resistant Gram-negative bacteria. researchgate.net However, while stable against many serine β-lactamases, some potent carbapenemases within this group can hydrolyze faropenem, albeit sometimes inefficiently. For instance, kinetic studies with the Class A carbapenemase KPC-2 have shown that faropenem is a substrate, although it is hydrolyzed less efficiently compared to metallo-β-lactamases. nih.gov
In contrast to its stability against many serine β-lactamases, faropenem is susceptible to hydrolysis by metallo-β-lactamases (MBLs), which belong to Ambler Class B. These enzymes utilize zinc ions in their active site to catalyze the hydrolysis of a broad spectrum of β-lactam antibiotics, including carbapenems and penems.
Research has demonstrated that faropenem is hydrolyzed by various MBLs, including New Delhi metallo-β-lactamase 1 (NDM-1), Verona integron-encoded metallo-β-lactamase 2 (VIM-2), and the L1 MBL from Stenotrophomonas maltophilia. nih.gov Kinetic analyses have revealed that MBLs such as VIM-2 and L1 hydrolyze faropenem much more efficiently than the serine-based carbapenemase KPC-2. nih.gov For example, the turnover rate (kcat) of faropenem by VIM-2 and L1 is approximately ten times greater than that by KPC-2. nih.gov The catalytic efficiency (kcat/KM) of VIM-2 and L1 against faropenem is also significantly higher, indicating that MBLs are a primary mechanism of resistance to this compound. nih.gov While faropenem is hydrolyzed by MBLs, the rate of hydrolysis has been reported to be five times lower than that for imipenem (B608078) in some studies. researchgate.netnih.gov
The interaction of faropenem with serine β-lactamases involves the formation of a transient acyl-enzyme intermediate. nih.gov The stability of this complex influences the rate of hydrolysis and, consequently, the antibacterial efficacy of the drug. For many serine β-lactamases, faropenem forms a relatively stable acyl-enzyme complex, which contributes to its resistance to hydrolysis. nih.gov
However, with carbapenemases like KPC-2, this complex is turned over, leading to drug inactivation. Crystallographic and NMR studies have provided insights into the hydrolysis products of faropenem by various β-lactamases. nih.gov These studies have shown that the β-lactam ring is opened, and subsequent chemical rearrangements can occur, leading to the formation of imine and enamine products. nih.gov The specific nature of these products can vary depending on the enzyme. For instance, with KPC-2 and VIM-2, the tetrahydrofuran (B95107) ring of faropenem is opened, whereas with L1, it may remain intact in the crystalline state, though solution studies show ring-opened products are common for all. nih.gov
The following table presents the steady-state kinetic parameters for the hydrolysis of faropenem by different β-lactamases, illustrating the varying efficiency of these enzymes in inactivating the drug.
| Enzyme | Class | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|---|
| KPC-2 | A | 5.5 ± 0.2 | 29 ± 3 | 1.9 x 10⁵ |
| VIM-2 | B | 63 ± 1 | 10 ± 1 | 6.3 x 10⁶ |
| L1 | B | 52 ± 2 | 55 ± 6 | 9.5 x 10⁵ |
Alterations in Penicillin-Binding Proteins (PBPs)
The bactericidal activity of faropenem, like other β-lactam antibiotics, results from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis in the bacterial cell wall. patsnap.com Resistance can emerge through modifications in these target proteins that reduce the binding affinity of the drug.
A primary mechanism of resistance to faropenem involves genetic mutations in the genes encoding PBPs. These mutations can lead to amino acid substitutions in the transpeptidase domain of the PBP, which is the active site for both peptidoglycan synthesis and β-lactam binding. Such alterations can sterically hinder the binding of faropenem or change the conformational dynamics of the active site, thereby reducing the acylation efficiency of the antibiotic.
In Streptococcus pneumoniae, resistance to β-lactams is well-known to be mediated by alterations in multiple PBPs, including PBP1a, PBP2b, and PBP2x. nih.govetflin.com These alterations arise from recombination events that create mosaic pbp genes. etflin.com Studies on penicillin-resistant S. pneumoniae have shown that these altered PBPs have a reduced affinity for a wide range of β-lactams, including faropenem. nih.gov Faropenem generally exhibits strong binding to most pneumococcal PBPs; however, a lower affinity for PBP2x has been noted. nih.govasm.org In highly resistant strains, the binding affinity to other PBPs such as PBP1a and PBP2b is also reduced. nih.gov For instance, specific amino acid changes within the conserved motifs of these PBPs are associated with decreased susceptibility. nih.gov
The following table summarizes the 50% inhibitory concentrations (IC50) of faropenem for various PBPs in both penicillin-susceptible and penicillin-resistant strains of S. pneumoniae, demonstrating the impact of PBP alterations on drug binding.
| S. pneumoniae Strain | Penicillin Susceptibility | PBP1a IC50 (µg/mL) | PBP2x IC50 (µg/mL) | PBP2b IC50 (µg/mL) |
|---|---|---|---|---|
| R6 (Reference) | Susceptible | 0.01 | 0.071 | 0.006 |
| 3009 | Susceptible | 0.015 | 0.021 | 0.016 |
| 1077 | Susceptible | 0.010 | 0.071 | 0.006 |
| 3243 | Intermediate | 0.041 | 0.51 | 0.072 |
| 3676 | Intermediate | 0.041 | 0.51 | 0.072 |
| 2527 | Resistant | >128 | >128 | >128 |
| 1941 | Resistant | >128 | >128 | >128 |
While mutations affecting binding affinity are the most prominent PBP-mediated resistance mechanism, alterations in the expression levels of PBPs could also potentially contribute to reduced susceptibility. Overexpression of a low-affinity PBP or downregulation of a PBP with high affinity for the antibiotic could theoretically lead to resistance. However, for faropenem, resistance is predominantly associated with structural modifications of the PBPs rather than significant changes in their expression levels.
In some bacterial species, the presence of multiple PBPs provides a degree of functional redundancy. If a primary PBP target for faropenem is inhibited, other PBPs with lower affinity may be able to continue peptidoglycan synthesis, albeit potentially less efficiently. For example, in S. pneumoniae, PBP2a is considered a naturally low-affinity PBP, and it has been suggested that it may be able to take over the functions of other PBPs that are inhibited by β-lactams. nih.gov The development of high-level resistance often requires a combination of modifications in several essential PBPs. nih.gov
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. frontiersin.org This mechanism is a significant contributor to both intrinsic and acquired resistance in Gram-negative bacteria.
Role of Specific Multidrug Efflux Pumps (e.g., MexAB-OprM) in Faropenem Efflux
In Pseudomonas aeruginosa, a pathogen known for its high intrinsic resistance to many antibiotics, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a crucial role. asm.org The MexAB-OprM efflux system, which is constitutively expressed, is a major contributor to the intrinsic resistance of P. aeruginosa to a broad spectrum of antimicrobials, including most β-lactams. asm.orgnih.gov
Research has demonstrated that MexAB-OprM is one of the main mechanisms responsible for the high intrinsic resistance of P. aeruginosa to penems like faropenem. asm.org Studies using isogenic mutants have shown that the inactivation of the MexAB-OprM system leads to a significant increase in susceptibility to faropenem. In one study, the loss of MexAB resulted in an 8- to 64-fold increase in susceptibility of P. aeruginosa PAO1 to various penems. asm.org This indicates that faropenem is a substrate for this pump and is actively extruded from the cell. While meropenem (B701) is a known substrate for MexAB-OprM, imipenem is not, and the overexpression of this pump can be selected for by meropenem exposure in strains that have already lost the OprD porin. nih.govnih.gov
| Bacterial Strain | Genetic Modification | Effect on Faropenem Susceptibility | Fold Increase in Susceptibility |
|---|---|---|---|
| P. aeruginosa PAO1 | Loss of MexAB-OprM | Increased susceptibility | 8- to 64-fold (for various penems) asm.org |
Molecular Mechanisms of Efflux-Mediated Resistance
RND family efflux pumps, such as MexAB-OprM in P. aeruginosa and AcrAB-TolC in Escherichia coli, function as tripartite complexes that span the entire bacterial cell envelope. frontiersin.orgnih.govnih.govresearchgate.net This assembly consists of:
An inner membrane protein (IMP), such as MexB, which belongs to the RND family. This component is responsible for substrate recognition and utilizes the proton motive force to energize the transport process. frontiersin.orgmdpi.com
A periplasmic adaptor protein (PAP), like MexA, which bridges the inner and outer membrane components. nih.govnih.gov
An outer membrane factor (OMF), such as OprM, which forms a channel through the outer membrane, allowing the expelled substrate to exit the cell completely. nih.govnih.gov
Resistance mediated by these pumps is often the result of their overexpression. mdpi.com Mutations in regulatory genes, such as mexR, nalC, and nalD for the mexAB-oprM operon, can lead to the constitutive high-level expression of the pump components. nih.gov This increased production of efflux pumps enhances the capacity of the bacterium to expel the antibiotic, leading to clinically significant levels of resistance.
Outer Membrane Permeability and Porin Channel Modifications
The outer membrane of Gram-negative bacteria presents a formidable barrier that antibiotics must cross to reach their intracellular targets. nih.govresearchgate.net Reduced permeability, either intrinsically or through acquired mutations in porin channels, is a critical mechanism of resistance.
Intrinsic Resistance Due to Impaired Outer Membrane Penetration (e.g., Pseudomonas aeruginosa)
Pseudomonas aeruginosa is characterized by an outer membrane with inherently low permeability, which is a key factor in its intrinsic resistance to a wide range of antibiotics, including penems. asm.orgnih.govnih.govuliege.be This low permeability works in synergy with active efflux systems to prevent antibiotics from accumulating in the cell. nih.gov
Studies have quantified the penetration of faropenem across the P. aeruginosa outer membrane. The rate of faropenem permeability was found to be only 30% of that of imipenem, an antipseudomonal carbapenem (B1253116). asm.org This demonstrates that the outer membrane itself significantly restricts the influx of faropenem, contributing substantially to the bacterium's high intrinsic resistance even before other mechanisms like efflux or enzymatic degradation are considered. asm.org
Porin Mutations and Their Influence on Faropenem Influx
Porins are channel-forming proteins in the outer membrane that facilitate the diffusion of hydrophilic molecules, including many β-lactam antibiotics, into the periplasmic space. nih.gov Alterations in the number or function of these channels can severely restrict antibiotic entry, leading to resistance. nih.gov
While the OprD porin is the primary channel for carbapenems like imipenem in P. aeruginosa, other porins like OmpC and OmpF are crucial in E. coli. nih.govnih.gov Pre-clinical studies have shown that resistance to faropenem can be directly linked to mutations in porin-encoding genes. In a study using ESBL-producing E. coli, resistance to faropenem was induced through serial passage. nih.govwustl.edusquarespace.com Whole-genome sequencing of the resistant isolates revealed non-synonymous mutations in the ompC gene. nih.govsquarespace.com These mutations are believed to alter the structure of the porin channel, thereby restricting the influx of faropenem and leading to resistance. squarespace.com A notable consequence of these porin mutations was the development of cross-resistance to carbapenems, including ertapenem, doripenem, and meropenem. nih.govsquarespace.com The absence of OmpC expression has been demonstrated in ertapenem-resistant, non-carbapenemase-producing E. coli. mdpi.com
| Bacterial Strain (ESBL-producing) | Inducing Agent | Observed Genetic Mutation | Resulting Phenotype |
|---|---|---|---|
| E. coli NSF1, NSF2, NSF3 | Faropenem (serial passage) | Non-synonymous mutations in ompC gene nih.govsquarespace.com | High-level faropenem resistance; Cross-resistance to carbapenems (ertapenem, doripenem, meropenem) nih.govsquarespace.com |
| E. coli NSF4 (pan-susceptible) | Faropenem (serial passage) | Single nucleotide polymorphism in envZ gene nih.govsquarespace.com | High-level faropenem resistance; No cross-resistance to carbapenems nih.govsquarespace.com |
Emergence and Spread of Resistance (Pre-clinical Focus)
Pre-clinical, in vitro evidence suggests that resistance to faropenem can readily emerge under selective pressure. researchgate.netnih.gov Laboratory studies have demonstrated that bacteria, particularly ESBL-producing E. coli, can develop high levels of resistance to faropenem within a short period (7 to 10 days) of serial passaging in the presence of increasing drug concentrations. nih.govwustl.edusquarespace.com
A significant and concerning finding from these pre-clinical investigations is the strong potential for faropenem resistance to promote cross-resistance to carbapenems. researchgate.netnih.govoup.com This phenomenon was observed specifically in ESBL-producing isolates, where the development of faropenem resistance was consistently linked to mutations in the ompC porin gene, which in turn reduced susceptibility to carbapenems. nih.govwustl.edusquarespace.com This suggests that the use of faropenem could inadvertently select for resistance mechanisms that compromise the efficacy of "last-resort" antibiotics like carbapenems. squarespace.com The pan-susceptible isolate that was induced to resistance developed a mutation in a different gene (envZ) and did not exhibit cross-resistance, highlighting that the genetic background of the bacteria (e.g., presence of an ESBL) can influence the evolutionary pathway to resistance. nih.govsquarespace.com
Pre Clinical Pharmacokinetics and Pharmacodynamics Pk/pd Research
Pre-clinical Pharmacodynamic Modeling and Parameters
Time-Kill Curve Analysis and Minimum Bactericidal Concentration (MBC) Determinations
Pre-clinical evaluations of faropenem (B194159) have utilized time-kill curve analysis to characterize its bactericidal activity against a variety of pathogens. These studies demonstrate that faropenem exhibits concentration-dependent killing. For instance, in studies observing the morphological effects on bacteria, exposure of Staphylococcus aureus to faropenem at concentrations equal to or greater than the Minimum Inhibitory Concentration (MIC) resulted in the observation of a significant number of lysed cells ncats.io. Similarly, when Escherichia coli was exposed to faropenem at its MIC for two hours, bulging-shaped cells were observed, followed by cell lysis after four hours of exposure ncats.io. At four times the MIC, spheroplast-like forms and cell lysis were noted ncats.io.
Time-kill kinetic studies have shown that faropenem's bactericidal effect varies among different organisms. One study reported that faropenem demonstrated its most rapid killing effect against E. coli and its slowest against Bacteroides fragilis researchgate.net. Further research has shown that faropenem exhibits a significant post-antibiotic effect (PAE) against isolates of S. aureus and Streptococcus pneumoniae nih.gov. The presence of human serum can influence the in vitro activity of faropenem. Due to its high protein binding of 91-95%, higher concentrations of the drug were required in time-kill experiments to achieve a bactericidal effect against Haemophilus influenzae when conducted in albumin-containing medium or inactivated human serum nih.gov.
Quantitative PK/PD Correlates for Efficacy in Animal Models of Infection
The efficacy of faropenem has been evaluated in various pre-clinical animal models of infection to determine the pharmacokinetic/pharmacodynamic (PK/PD) indices that best correlate with its antibacterial activity.
Bacillus anthracis
In a lethal murine inhalation model for postexposure prophylaxis against Bacillus anthracis, the PK/PD parameter that demonstrated the strongest correlation with survival was the cumulative percentage of a 24-hour period that the free-drug concentration exceeds the MIC (%fT>MIC) nih.govnih.govresearchgate.net. This parameter showed a significantly better correlation (R² = 0.967) compared to the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) or the maximum free-drug concentration to MIC ratio (fCmax/MIC), both of which had minimal correlation with survival nih.govnih.govresearchgate.net. This finding is consistent with the established PK/PD characteristics of β-lactam antibiotics nih.gov. The faropenem MIC for the B. anthracis Ames strain used in this model was 0.06 µg/ml nih.govnih.govresearchgate.net.
Haemophilus influenzae
For Haemophilus influenzae, pre-clinical studies have highlighted the importance of considering faropenem's high protein binding (91-95%) when evaluating its pharmacodynamics nih.gov. In vitro time-kill experiments demonstrated that higher total drug concentrations were necessary to achieve a bactericidal effect in the presence of human serum, indicating that the free fraction of faropenem is responsible for its antibacterial activity against H. influenzae nih.gov. The MIC at which 90% of isolates are inhibited (MIC90) for faropenem against β-lactamase-positive and -negative H. influenzae strains has been reported as 0.5 µg/ml and 1 µg/ml, respectively nih.gov.
Mycobacterium tuberculosis
The activity of faropenem against Mycobacterium tuberculosis has been explored in several in vitro and ex vivo models. Faropenem has been shown to induce rapid cytolysis of M. tuberculosis cells researchgate.net. In vitro studies have determined the MIC50 and MIC90 of faropenem against clinical M. tuberculosis isolates. One study found the MIC50 to be 8 µg/mL and the MIC90 to be >16 µg/mL by microdilution, with the addition of amoxicillin-clavulanate reducing the MIC in several isolates ucl.ac.uk. In a hollow fiber system model, faropenem demonstrated Mtb killing efficacy nih.gov. However, in a whole-blood bactericidal activity trial, faropenem alone did not show activity, which was attributed to insufficient plasma levels relative to the MIC nih.gov. This study did, however, suggest a modest synergistic effect when combined with rifampicin (B610482) nih.gov.
Dose-Response Relationships and Optimal Exposure Targets in Pre-clinical Settings
Pre-clinical models have been instrumental in defining the dose-response relationships and identifying the optimal PK/PD exposure targets for faropenem's efficacy.
In the murine model of B. anthracis inhalation, a clear dose-response relationship was established based on the %fT>MIC parameter. The sigmoid maximum-threshold-of-efficacy (Emax) model was used to fit the survival data nih.gov. The analysis identified specific exposure targets required for varying levels of efficacy nih.govnih.govresearchgate.net. These findings indicate that faropenem has a high level of in vivo potency against this pathogen, as a maximal survival rate of 89.3% (Emax) was achieved at a relatively low exposure target nih.govnih.gov.
The key efficacy targets identified in this model are summarized in the table below.
| Efficacy Parameter | Corresponding %fT>MIC Value |
| ED50 (50% Effective Dose) | 10.6% nih.govnih.govresearchgate.net |
| ED90 (90% Effective Dose) | 13.4% nih.govnih.govresearchgate.net |
| ED99 (99% Effective Dose) | 16.4% nih.govnih.govresearchgate.net |
| Emax (Maximum Effect) | 16.4% (for 89.3% survival) nih.govnih.gov |
For time-dependent antibiotics like faropenem, efficacy is generally predicted by the duration that drug concentrations remain above the pathogen's MIC researchgate.net. The low %fT>MIC value required for maximum survival against B. anthracis suggests potent in vivo activity nih.gov. These pre-clinical data are critical for guiding the selection of dosing regimens for further studies, particularly for pathogens where human efficacy trials are not feasible nih.gov.
In Vitro Antimicrobial Spectrum and Comparative Activity Studies
Broad-Spectrum Activity Analysis Against Diverse Bacterial Isolates
Faropenem (B194159) exhibits potent inhibitory action against numerous Gram-positive, Gram-negative, and anaerobic bacteria. Its activity is particularly notable against pathogens commonly implicated in respiratory and skin and soft tissue infections.
Faropenem is highly active against many clinically significant Gram-positive aerobes.
Streptococcus spp.: Faropenem demonstrates substantial potency against various streptococcal species. Against Streptococcus pneumoniae, it is one of the most active β-lactam antibiotics. While its activity is influenced by penicillin susceptibility, it remains effective against many resistant strains. For penicillin-susceptible isolates, the MIC90 is reported to be as low as 0.008 µg/mL, increasing to 0.25 µg/mL for penicillin-intermediate and 1 µg/mL for penicillin-resistant strains nih.gov. Notably, 96% of penicillin-resistant S. pneumoniae strains have been shown to be inhibited by faropenem at a concentration of 1 mg/L. It is also highly active against Group A and B β-haemolytic streptococci and Streptococcus milleri, with all tested strains being inhibited at ≤0.12 mg/L.
Methicillin-Susceptible Staphylococcus aureus (MSSA): Faropenem is very active against MSSA, with a reported MIC90 of 0.12 mg/L nih.gov. It has been shown to be eight- to 32-fold more active than other tested β-lactams against MSSA.
Enterococcus faecalis and Enterococcus faecium: Faropenem shows some activity against Enterococcus faecalis, though it is less potent compared to its activity against streptococci and MSSA nih.gov. However, it is generally not active against Enterococcus faecium nih.gov.
Table 1: In Vitro Activity of Faropenem against Gram-Positive Bacteria
| Bacterial Species | Penicillin Susceptibility | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|---|
| Streptococcus pneumoniae | Susceptible | - | - | 0.008 |
| Streptococcus pneumoniae | Intermediate | - | - | 0.25 |
| Streptococcus pneumoniae | Resistant | - | - | 1 |
| Staphylococcus aureus | Methicillin-Susceptible | - | - | 0.12 |
| Enterococcus faecalis | - | - | - | - |
| Enterococcus faecium | - | - | - | - |
Data sourced from multiple in vitro studies. Specific isolate numbers and MIC50 values were not consistently available across all sources.
Faropenem's activity extends to a variety of Gram-negative organisms, particularly those responsible for respiratory infections.
Haemophilus influenzae and Moraxella catarrhalis: Faropenem is effective against these common respiratory pathogens, irrespective of their β-lactamase production status. For H. influenzae, the MIC90 is 0.5 µg/mL for β-lactamase-negative strains and 1 µg/mL for β-lactamase-positive strains nih.gov. Against M. catarrhalis, the MIC90 values are 0.12 µg/mL and 0.5 µg/mL for β-lactamase-negative and -positive isolates, respectively nih.gov.
Enterobacteriaceae: Faropenem demonstrates good activity against Escherichia coli and Klebsiella pneumoniae. However, its efficacy is reduced against other members of the Enterobacteriaceae family, such as Serratia spp., where the MIC90 can be as high as 32 mg/L nih.gov.
Pseudomonas aeruginosa and Acinetobacter spp.: Faropenem exhibits weak activity against Pseudomonas aeruginosa and Acinetobacter species, with MICs often exceeding 128 mg/L nih.gov.
Table 2: In Vitro Activity of Faropenem against Gram-Negative Bacteria
| Bacterial Species | β-Lactamase Status | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|---|
| Haemophilus influenzae | Negative | - | - | 0.5 |
| Haemophilus influenzae | Positive | - | - | 1 |
| Moraxella catarrhalis | Negative | - | - | 0.12 |
| Moraxella catarrhalis | Positive | - | - | 0.5 |
| Escherichia coli | - | - | - | ≤4 |
| Klebsiella pneumoniae | - | - | - | ≤4 |
| Serratia spp. | - | - | - | 32 |
| Pseudomonas aeruginosa | - | - | - | >128 |
Data compiled from various in vitro susceptibility studies. Isolate numbers and MIC50 values were not uniformly reported.
Faropenem is active against a broad range of anaerobic bacteria. It has demonstrated high antimicrobial activity, similar to that of imipenem (B608078) and meropenem (B701), against these organisms nih.govtandfonline.com. For Gram-negative anaerobes, the MIC50 and MIC90 are reported to be 0.12 and 1 mg/L, respectively, while for Gram-positive anaerobes, these values are 0.25 and 1 mg/L nih.govtandfonline.com. Faropenem is particularly active against peptostreptococci and Clostridium perfringens, with an MIC90 of ≤ 1 mg/L nih.gov. It also shows activity against Bacteroides fragilis, with a reported MIC90 of 4 mg/L nih.gov. However, some strains of Clostridium difficile have shown higher MICs of 16 to 32 µg/ml nih.gov.
A key attribute of faropenem is its stability against many β-lactamases, which contributes to its efficacy against certain resistant bacterial strains.
Penicillin-Resistant Streptococcus pneumoniae (PRSP): As previously noted, faropenem maintains activity against PRSP. The MIC90 for these strains is 1 µg/mL, which is significantly lower than that of many other oral β-lactams nih.gov.
ESBL-Producing Enterobacteriaceae: Faropenem shows good activity against E. coli and Klebsiella spp. that produce extended-spectrum β-lactamases (ESBLs), including the widespread CTX-M types ukhsa.gov.ukmedwinpublishers.comnih.gov. For these organisms, modal MICs are in the range of 0.5-1 mg/L, with over 95% of isolates being susceptible to ≤2 mg/L ukhsa.gov.uknih.gov. However, it is less active against ESBL-producing Enterobacter spp. ukhsa.gov.uknih.gov.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The in vitro potency of faropenem is quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation nih.gov. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
To ensure the accuracy and reproducibility of susceptibility testing for faropenem, standardized methodologies are employed. The most common methods used in research and clinical laboratories include:
Agar (B569324) Dilution: This reference method involves incorporating serial twofold dilutions of faropenem into an agar medium, which is then inoculated with the test organism. The MIC is the lowest concentration of the antibiotic that inhibits visible growth on the agar surface. The British Society for Antimicrobial Chemotherapy (BSAC) agar dilution method has been utilized in studies evaluating faropenem's activity ukhsa.gov.uknih.govoup.com.
Broth Microdilution: This method uses a liquid medium in microtiter plates with serial dilutions of the antibiotic. Following inoculation and incubation, the MIC is determined as the lowest concentration that prevents visible turbidity. This method is widely used for large-scale surveillance studies and is a standard procedure recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).
These standardized procedures provide a reliable framework for assessing the in vitro activity of faropenem and for comparing its potency to other antimicrobial agents.
Analytical Methods for Faropenem Research
Chromatographic Techniques for Quantification in Research Matrices
Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of Faropenem (B194159) due to its high resolution, sensitivity, and specificity. It is often coupled with various detectors, including mass spectrometry, to handle complex matrices encountered in pre-clinical research.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the routine quality control and quantification of Faropenem in its pure form and pharmaceutical dosage forms. ijpcbs.comijpcbs.com The development of these methods involves a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak for Faropenem with a reasonable retention time and good separation from any potential interfering substances.
Method development typically begins with the selection of a suitable stationary phase, with C18 columns being a common choice. ijpcbs.com The mobile phase composition is then optimized; a mixture of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) is frequently used. ijpcbs.comrjptonline.org The pH of the buffer and the ratio of the organic modifier are adjusted to achieve the desired retention and peak shape. Detection is commonly performed using a UV detector set at a wavelength where Faropenem exhibits significant absorbance, such as 309 nm or 316 nm. ijpcbs.comijprajournal.com
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. ijpcbs.com Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. rjptonline.org
Table 1: Example of a Validated RP-HPLC Method for Faropenem Quantification
| Parameter | Result |
|---|---|
| Chromatographic Column | Inertsil C18 (150 mm x 4.6 mm, 5 µm) ijpcbs.com |
| Mobile Phase | Phosphate buffer : Methanol (55:45 v/v) ijpcbs.comijpcbs.com |
| Flow Rate | 1.0 mL/min ijpcbs.com |
| Detection Wavelength | 316 nm ijpcbs.comijpcbs.com |
| Linearity Range | 80-600 µg/mL ijpcbs.comijpcbs.com |
| Correlation Coefficient (r²) | > 0.999 rjptonline.org |
| Accuracy (% Recovery) | Typically within 98-102% |
| Precision (% RSD) | < 2% |
This table presents a representative summary of a validated HPLC method. Specific values may vary between different published research studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the bioanalysis of Faropenem in pre-clinical pharmacokinetic and metabolism studies. bioagilytix.com This technique offers superior sensitivity and selectivity compared to HPLC with UV detection, making it ideal for quantifying the low concentrations of the drug and its metabolites typically found in biological fluids like plasma and urine. nih.gov
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. A C18 reversed-phase column is commonly used for separation, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution containing a modifier such as formic acid to enhance ionization. nih.gov
Sample preparation is a critical step to remove proteins and other interfering components from the biological matrix. Protein precipitation with acetonitrile is a simple and effective technique often employed. nih.gov An internal standard, such as cefalexin, is typically added to the samples to ensure the accuracy and precision of the quantification. nih.gov Detection is performed using an electrospray ionization (ESI) source in the positive multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Faropenem in Human Plasma and Urine
| Parameter | Plasma | Urine |
|---|---|---|
| Linearity Range | 5-4000 ng/mL nih.gov | 5-4000 ng/mL nih.gov |
| Correlation Coefficient (r) | 0.9991 nih.gov | 0.9993 nih.gov |
| Limit of Detection (LOD) | 5 ng/mL nih.gov | 5 ng/mL nih.gov |
| Mean Extraction Recovery | ~90% nih.gov | Not specified |
| Precision (% RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
This table summarizes the performance of a typical LC-MS/MS method used in pharmacokinetic studies of Faropenem. nih.gov
For high-throughput analysis of Faropenem in biological matrices, an automated system using on-line solid-phase extraction (SPE) coupled with HPLC offers significant advantages in terms of speed and reduced manual sample handling. researchgate.net This technique integrates sample cleanup and analysis into a single, automated process.
In this system, the plasma or urine sample, after simple pretreatment with acetonitrile, is directly injected onto a trap column (e.g., Lichrospher C18). researchgate.net A loading solvent is used to retain the analyte on the trap column while allowing matrix components to be washed away to waste. researchgate.net Following this cleanup step, a switching valve changes the flow path, and the mobile phase elutes the trapped Faropenem from the SPE column onto the analytical column for separation and subsequent UV detection. researchgate.net The entire cycle, including preconcentration, purification, and separation, can be completed in a short time, often around 5 minutes. researchgate.net
Table 3: Validation Summary of an On-line SPE-HPLC-UV Method for Faropenem
| Parameter | Plasma | Urine |
|---|---|---|
| Linearity Range | 0.02-5 µg/mL researchgate.net | 0.05-10 µg/mL researchgate.net |
| Correlation Coefficient (r) | 0.9994 researchgate.net | 0.9988 researchgate.net |
| Limit of Quantification (LOQ) | 0.02 µg/mL | 0.05 µg/mL |
| Precision (% RSD) | < 10% | < 10% |
| Accuracy (% RE) | Within ±10% | Within ±10% |
This table highlights the key performance metrics of a high-throughput on-line SPE-HPLC method for Faropenem bioanalysis. researchgate.net
Spectrophotometric Methods for Quantitative Analysis and Degradation Studies
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler, more cost-effective, and rapid alternative to chromatographic techniques for the quantification of Faropenem, especially in bulk drug and pharmaceutical formulations where the concentration is high and the matrix is less complex. rjptonline.org
The quantitative determination of Faropenem by UV spectrophotometry is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength. ijprajournal.com The method involves dissolving a precisely weighed sample of the bulk drug or formulation in a suitable solvent, such as methanol or distilled water, and measuring its absorbance at the wavelength of maximum absorption (λmax). ijprajournal.comrjptonline.org For Faropenem, the λmax is often observed around 309-313 nm. rjptonline.orgijprajournal.com
The concentration of Faropenem in the sample is determined by reference to a calibration curve prepared by measuring the absorbance of a series of standard solutions of known concentrations. The method's validity is established by demonstrating its adherence to Beer's law over a specific concentration range. rjptonline.org
Table 4: Summary of a UV Spectrophotometric Method for Faropenem Estimation
| Parameter | Finding |
|---|---|
| Solvent | Methanol ijprajournal.com |
| Wavelength of Max. Absorbance (λmax) | 309 nm ijprajournal.com |
| Linearity Range | 50-300 mcg/mL (using Folin-Ciocalteu reagent) rjptonline.org |
| Correlation Coefficient (r²) | > 0.999 |
This table provides an overview of a simple UV spectrophotometric method for Faropenem analysis.
First-derivative spectrophotometry is a valuable technique for the determination of Faropenem in the presence of its degradation products, making it a suitable stability-indicating method. nih.gov This method is based on the principle that the first derivative of an absorbance spectrum can resolve overlapping spectra of the parent drug and its degradation products. nih.gov
The method utilizes the "zero-crossing" point of the degradation products' derivative spectra, at which wavelength the derivative absorbance of the interfering species is zero, while the parent drug exhibits a significant derivative absorbance. nih.gov For Faropenem, quantitative determination in the presence of products from hydrolysis, oxidation, photolysis, and thermolysis can be achieved by measuring the derivative absorbance at a specific wavelength, for instance, 341 nm, with the zero-crossing point at 324 nm. nih.gov This allows for the selective quantification of Faropenem without interference. nih.gov The method is validated for linearity, precision, and accuracy and has been shown to be comparable to HPLC methods for kinetic studies of degradation. nih.gov
Table 5: Validation Parameters for a First-Derivative Spectrophotometric Method for Faropenem
| Parameter | Result |
|---|---|
| Measurement Wavelength | 341 nm nih.gov |
| Zero-Crossing Wavelength | 324 nm nih.gov |
| Linearity Range | 2.5-300 µg/mL nih.gov |
| Correlation Coefficient (r) | 0.9989 nih.gov |
| Limit of Detection (LOD) | 0.16 µg/mL nih.gov |
| Limit of Quantitation (LOQ) | 0.46 µg/mL nih.gov |
| Precision (% RSD) | 0.68% to 2.13% nih.gov |
| Recovery | 97.9% to 101.3% nih.gov |
This table outlines the key validation data for a stability-indicating first-derivative spectrophotometric assay for Faropenem. nih.gov
Stability-Indicating Assay Methods for Research Materials
Stability-indicating assay methods are crucial in pharmaceutical research to ensure that the analytical procedures can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. semanticscholar.org These methods are specifically designed to be selective for the intact drug molecule. semanticscholar.org For Faropenem sodium hydrate (B1144303), various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated to serve as stability-indicating assays. rjptonline.orgijpcbs.com These methods are essential for assessing the intrinsic stability of the molecule and for supporting formulation development. nih.gov
A key aspect of developing a stability-indicating method is conducting forced degradation studies. jidps.com This process involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products. nih.govbiomedres.us The data from these studies are used to demonstrate the specificity of the analytical method by proving that the intact drug peak is well-resolved from any peaks corresponding to the degradants. rjptonline.orgrjptonline.org
Forced Degradation Studies Under Varied Stress Conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic)
Forced degradation, or stress testing, is performed to identify the likely degradation products of Faropenem sodium hydrate, which helps in establishing its degradation pathways and intrinsic stability. nih.gov Research has shown that Faropenem is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and light. rjptonline.orgnih.gov
Acidic and Alkaline Hydrolysis: this compound demonstrates significant degradation in both acidic and alkaline environments. Studies have utilized reagents such as 0.1 M to 1 M hydrochloric acid for acid hydrolysis and 0.1 M to 1 M sodium hydroxide (B78521) for base hydrolysis. nih.govresearchgate.net The compound is found to be particularly susceptible to alkaline conditions. rjptonline.org In one study, exposure to 0.1N HCl for 4 hours at 70°C resulted in noticeable degradation. researchgate.net Another UPLC-based study observed degradation upon treatment with 0.01 N NaOH. rjptonline.org
Oxidative Degradation: Oxidative stress is typically induced using hydrogen peroxide (H₂O₂). Research indicates that Faropenem undergoes degradation when exposed to oxidative conditions. rjptonline.org For instance, a common method involves treating the drug substance with a solution of hydrogen peroxide to assess its stability against oxidation. rjptonline.orgresearchgate.net
Thermal and Photolytic Degradation: Thermal stability is evaluated by exposing the drug substance to dry heat. One study investigated the thermal kinetics of Faropenem at 60°C and determined that its degradation follows a first-order kinetic equation. researchgate.net Photolytic degradation is assessed by exposing the drug to light, often using a combination of UV and fluorescent lighting. Faropenem has been shown to degrade under photolytic stress. rjptonline.orgnih.gov The main thermal degradation impurity has been identified as 5-tetrahydrofuran-thiazole-4-sodium formate (B1220265). researchgate.net
The following table summarizes the results from a stability-indicating RP-UPLC method development study that subjected Faropenem to various stress conditions. rjptonline.org
| Stress Condition | Reagent/Condition | Time (h) | Temperature (°C) | % Degradation |
| Alkaline Hydrolysis | 0.01 N NaOH | 1 | 60 | 14.21 |
| Acidic Hydrolysis | 0.1 N HCl | 2 | 60 | 10.15 |
| Oxidative Degradation | 3% v/v H₂O₂ | 2 | 60 | 8.54 |
| Photolytic Degradation | UV Light | 48 | 25 | 5.23 |
Purity and Impurity Profiling of this compound in Research Samples
Impurity profiling is the identification and quantification of impurities present in a drug substance. For this compound, this is a critical analytical activity to ensure the quality and purity of research materials. Stability-indicating methods, such as RP-HPLC and RP-UPLC, are the primary tools used for this purpose. ijpcbs.comrjptonline.org These chromatographic methods are developed to separate Faropenem from its process-related impurities and degradation products. researchgate.net
The development of these methods involves optimizing various chromatographic parameters. For example, a validated RP-UPLC method utilized an End version C18 column with a mobile phase consisting of 10mM Ammonium formate buffer (pH 3.5) and acetonitrile in a 65:35 v/v ratio, with detection at 313 nm. rjptonline.org Another RP-HPLC method used an Inertsil C18 column with a mobile phase of phosphate buffer and methanol (55:45 v/v) and UV detection at 316 nm. ijpcbs.com These methods must be validated according to ICH guidelines for parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to be considered reliable for purity analysis. ijpcbs.comrjptonline.org
Several impurities related to Faropenem have been identified and are used as reference standards in analytical testing. pharmaffiliates.com The ability of an analytical method to separate the main compound from these known impurities is a testament to its specificity and suitability for purity and stability testing.
Advanced Research Directions and Emerging Applications
Investigational Studies in Specific Non-Human Pathogen Models
The in vivo efficacy of faropenem (B194159) is being evaluated in various animal models to understand its therapeutic potential against specific and often difficult-to-treat pathogens.
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health challenge, necessitating the exploration of new therapeutic agents. Faropenem has demonstrated inhibitory effects on the in vitro growth of M. tuberculosis. nih.gov In mouse models of tuberculosis, faropenem has been investigated for its potential to reduce bacterial loads in the lungs. venterlab.org One of the advantages of faropenem in this context is its stability against the BlaC enzyme produced by M. tuberculosis, which can inactivate many other β-lactam antibiotics. venterlab.org
However, studies have also indicated that while faropenem is an effective inhibitor of M. tuberculosis growth in laboratory settings, achieving sufficient therapeutic concentrations in vivo when administered orally as the sodium salt can be challenging. researchgate.net Research in murine models has shown that even with multiple daily doses, the concentrations of faropenem may not be potent enough for optimal efficacy. researchgate.net
A study in a mouse model of tuberculosis demonstrated the effects of faropenem medoxomil on the bacterial load in the lungs. The results indicated a reduction in colony-forming units (CFU) when treated with faropenem, and this effect was further evaluated in combination with clavulanate and probenecid. venterlab.org
| Treatment Group | Fold Change in CFU (relative to untreated) |
|---|---|
| Faropenem medoxomil (F) | ~0.4 |
| Clavulanate + Probenecid (C+P) | ~0.6 |
| Faropenem medoxomil + Clavulanate + Probenecid (F+C+P) | ~0.2 |
The potential use of faropenem against biothreat agents has been explored, particularly against Bacillus anthracis, the causative agent of anthrax. In a lethal murine inhalation model of B. anthracis infection, faropenem demonstrated a high level of activity. nih.gov This is significant as there are limited antibiotic options for post-exposure prophylaxis, especially for vulnerable populations. nih.gov
The in vitro activity of faropenem against various B. anthracis strains is noteworthy. The minimum inhibitory concentration (MIC) values for faropenem against strains that variably express the bla1 β-lactamase ranged from ≤0.06 to 1 μg/ml. nih.gov The MIC90 value, which is the MIC required to inhibit the growth of 90% of isolates, was found to be 0.5 μg/ml for faropenem against a collection of 29 B. anthracis isolates. nih.gov This was lower than the MIC90 values for other β-lactams such as meropenem (B701) (4 μg/ml), amoxicillin-clavulanate (4 μg/ml), and penicillin (8 μg/ml). nih.gov However, faropenem was not effective against a strain of B. anthracis known to produce the metallo-β-lactamase encoded by the bla2 gene, with an MIC of 64 μg/ml. nih.gov
Pharmacokinetic and pharmacodynamic (PK/PD) analyses in the murine model identified the cumulative percentage of a 24-hour period that the free-drug concentration exceeds the MIC (%fT>MIC) as the parameter most strongly correlated with survival. nih.govresearchdata.edu.au The 50% effective dose (ED50) corresponded to a %fT>MIC value of 10.6%. nih.govdntb.gov.ua
| Antimicrobial Agent | MIC Range (μg/ml) | MIC90 (μg/ml) |
|---|---|---|
| Faropenem | ≤0.06 to >64 | 0.5 |
| Meropenem | ≤0.06 to 8 | 4 |
| Amoxicillin-Clavulanate | 0.25 to 4 | 4 |
| Penicillin | 1 to 4 | 8 |
Strategies for Overcoming Antimicrobial Resistance
The emergence of antimicrobial resistance is a significant threat to the efficacy of β-lactam antibiotics. Research is actively exploring strategies to overcome these resistance mechanisms and preserve the utility of faropenem.
β-lactamase production is a primary mechanism of resistance to β-lactam antibiotics. While faropenem is stable against many commonly encountered β-lactamases, some enzymes, particularly carbapenemases, can hydrolyze it. nih.gov Studies have investigated the interaction of faropenem with various β-lactamases, including both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). nih.gov Kinetic studies have shown that faropenem can be a substrate for carbapenem-hydrolyzing enzymes such as KPC-2, VIM-2, and L1, although it is less efficiently hydrolyzed by KPC-2. nih.gov
The combination of faropenem with β-lactamase inhibitors like clavulanate has been explored. In the context of M. tuberculosis, while faropenem itself is stable against the native BlaC β-lactamase, the addition of clavulanate is often considered for combination therapies, drawing from the experience with other carbapenems like meropenem, which require a β-lactamase inhibitor for optimal activity. researchgate.net In a whole-blood bactericidal activity trial against M. tuberculosis, faropenem was administered with amoxicillin/clavulanic acid. frontiersin.org While faropenem alone did not show activity, there was a suggestion of a modest synergistic effect when combined with rifampicin (B610482) and amoxicillin/clavulanic acid. frontiersin.orgnih.gov
Efflux pumps are another significant mechanism of bacterial resistance, actively transporting antibiotics out of the bacterial cell. frontiersin.org In aerobic bacteria, efflux pumps are known to contribute to carbapenem (B1253116) resistance. frontiersin.org While specific studies on the combination of faropenem with efflux pump inhibitors are limited, the general principle of using these inhibitors to restore antibiotic susceptibility is a promising area of research. For instance, in some strains of Haemophilus influenzae, the presence of efflux pumps has been identified. The development of potent efflux pump inhibitors could potentially be used as adjunctive therapy to increase the intracellular concentration of faropenem and overcome resistance in bacteria that utilize this mechanism. researchgate.net
Structure-activity relationship (SAR) studies are crucial for the design of new and more effective antibiotics. For penems, including faropenem, SAR studies have focused on understanding how modifications to the core structure and its side chains affect antibacterial activity, stability, and resistance to β-lactamases. nih.gov The unique structural features of faropenem, such as the tetrahydrofuran (B95107) ring at the C2 position, contribute to its improved chemical stability compared to some carbapenems.
Recent research has delved into the SAR of penem (B1263517) side chains, particularly in the context of mycobacteria. venterlab.org By synthesizing and evaluating a library of penem derivatives based on the side-chain structure of a potent anti-mycobacterial penem, T405, researchers have identified compounds with high activity. venterlab.org These studies have shown that modifications to the C2 side chain can significantly impact the drug's properties. venterlab.org The design of novel penem derivatives often involves computational modeling to predict their interaction with bacterial targets, such as penicillin-binding proteins (PBPs), and resistance enzymes like β-lactamases. frontiersin.org Such studies aim to optimize the binding affinity to the target while minimizing susceptibility to degradation, ultimately leading to the development of next-generation penem antibiotics with enhanced efficacy against resistant pathogens. nih.gov
Structure-Activity Relationship (SAR) Studies for Novel Penem Derivatives
Elucidating the Role of Specific Structural Moieties on Antimicrobial Potency and Resistance Profiles
The chemical architecture of faropenem sodium hydrate (B1144303) is integral to its antimicrobial efficacy and its stability against certain resistance mechanisms. Key structural features have been the focus of research to understand their direct impact on the drug's performance.
A distinguishing feature of faropenem is the chiral tetrahydrofuran substituent at the C-2 position of the penem nucleus. nih.govresearchgate.net This moiety is crucial for the compound's enhanced chemical stability, particularly when compared to carbapenems like imipenem (B608078). researchgate.netnih.gov This stability is significant because it confers resistance to hydrolysis by human renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate certain β-lactam antibiotics. nih.gov The conformational constraints imposed by this cyclic ether ring help protect the core β-lactam structure from degradation. nih.gov
Furthermore, the nature of the side chains influences the interaction of the antibiotic with penicillin-binding proteins (PBPs), which are the ultimate targets of β-lactam drugs. patsnap.compediatriconcall.com Faropenem's structure allows for high binding affinity to multiple essential PBPs in both Gram-positive and Gram-negative bacteria. patsnap.comresearchgate.net This broad-spectrum activity is a direct result of these molecular interactions. patsnap.com Research has shown that faropenem exhibits a high affinity for high-molecular-weight PBPs. researchgate.net The specific configuration of these moieties is critical; any alteration can significantly change the binding affinity and, consequently, the antimicrobial potency against different bacterial species.
From a resistance perspective, faropenem's structure provides stability against many, though not all, β-lactamase enzymes. researchgate.netpatsnap.com β-lactamases are bacterial enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. patsnap.com Faropenem's resistance to these enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, is a key advantage. researchgate.net However, resistance can still emerge, for instance, through modifications in bacterial porin channels that limit drug entry or through the production of carbapenemase enzymes that can effectively hydrolyze penems. squarespace.comresearchgate.net
Rational Design of Next-Generation Penem Antibiotics
The faropenem molecule serves as a valuable scaffold for the rational design of new penem antibiotics aimed at overcoming existing resistance and improving pharmacological properties. The core penem structure, with its inherent stability and broad-spectrum activity, provides a strong foundation for novel derivatives. nih.gov
One of the primary goals in designing next-generation penems is to enhance activity against multidrug-resistant pathogens, particularly those that have developed resistance to carbapenems. researchgate.net Research efforts focus on modifying the side chains of the penem structure to achieve several objectives:
Broaden the Spectrum of Activity: Modifications are explored to increase potency against highly resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.
Evade Resistance Mechanisms: New designs aim to create molecules that are poor substrates for emerging β-lactamases, like metallo-β-lactamases (e.g., NDM-1) and carbapenemases (e.g., KPC). researchgate.net
Improve Pharmacokinetic Profiles: A significant challenge for many advanced antibiotics is achieving adequate oral bioavailability. nih.govnih.gov While faropenem medoxomil was developed as an oral prodrug, future designs aim to create intrinsically bioavailable compounds or enhance the properties of existing ones. nih.govdrugbank.com
Mathematical and computational models are becoming increasingly important in this process. arxiv.org By analyzing the adaptive landscapes of bacterial resistance, researchers can predict evolutionary pathways that lead to resistance against a specific compound. arxiv.org This data-driven approach allows for the design of treatment plans or new antibiotic structures that could potentially reverse the evolution of resistance or select for reversions to a susceptible state. arxiv.org The development of penem derivatives remains a promising avenue in the ongoing effort to combat bacterial resistance. nih.gov
Mechanistic Investigations of Drug-Drug Interactions (Non-Human, in vitro/Animal Models)
The interaction between faropenem and inhibitors of renal dehydropeptidase-I (DHP-I), such as cilastatin (B194054), has been a subject of mechanistic investigation. DHP-I is a renal enzyme that rapidly metabolizes and inactivates certain carbapenem antibiotics, most notably imipenem. nih.gov To protect imipenem from this degradation and prolong its activity, it is co-administered with cilastatin, a potent DHP-I inhibitor. nih.govresearchgate.net
However, faropenem exhibits a key structural difference that makes this interaction less significant. The neutral substituent at the C3 position, a chiral tetrahydrofuran ring, confers exceptional chemical stability and prevents hydrolysis by DHP-I. nih.gov This intrinsic stability means that faropenem does not require a DHP-I inhibitor for its protection. Therefore, in animal and in vitro models, the co-administration of cilastatin with faropenem is not expected to significantly alter faropenem's disposition or metabolism, as the primary target of cilastatin (DHP-I) does not effectively degrade faropenem in the first place. This contrasts sharply with imipenem, where cilastatin is essential for its therapeutic efficacy.
A clinically significant drug-drug interaction has been well-documented between carbapenem antibiotics and the antiepileptic drug, valproic acid (VPA), or its sodium salt, sodium valproate. nih.gov This interaction, investigated in retrospective studies and animal models, is considered a class effect for carbapenems and is relevant to structurally similar penems like faropenem. nih.govaeirc-edu.com
The co-administration of a carbapenem antibiotic with sodium valproate can lead to a rapid and significant decrease in the plasma concentration of VPA, often falling to subtherapeutic levels. aeirc-edu.comnih.gov This reduction can result in a loss of seizure control. nih.gov Mechanistic studies, including those in animal models, suggest several potential mechanisms for this interaction:
Accelerated Glucuronidation: The primary proposed mechanism is that carbapenems enhance the metabolism of VPA into its inactive glucuronide metabolite (VPA-G). aeirc-edu.comresearchgate.net
Inhibition of Hydrolysis: Carbapenems may inhibit the hydrolysis of VPA-G back to the active VPA in the liver, further increasing the net clearance of the active drug. aeirc-edu.com
Inhibition of Gastrointestinal Absorption: Some evidence suggests that carbapenems might interfere with the absorption of VPA from the gut. aeirc-edu.comresearchgate.net
Enhanced Erythrocyte Distribution: Studies in rats have indicated that carbapenems may accelerate the distribution of VPA into red blood cells, thereby reducing its concentration in the plasma. aeirc-edu.comresearchgate.net
Given the structural similarities between penems and carbapenems, it is presumed that faropenem would induce a similar interaction with sodium valproate, making their concurrent use a significant concern. pediatriconcall.com
Genetic and Molecular Basis of Bacterial Susceptibility and Resistance to Faropenem
Understanding the genetic underpinnings of faropenem resistance is critical for predicting and overcoming it. Advanced molecular techniques like whole-genome sequencing (WGS) and transcriptomic analysis provide powerful tools to identify the precise changes in a bacterium's genome and gene expression that confer resistance. frontiersin.orgscienceasia.org
Whole-Genome Sequencing (WGS) has been used to pinpoint specific mutations that arise in bacteria following exposure to faropenem. In one key in vitro study, faropenem resistance was induced in strains of Escherichia coli through serial passaging in increasing concentrations of the drug. squarespace.comwustl.edunih.gov WGS was then performed on both the original susceptible strains and the newly resistant isolates to identify the genetic changes responsible for the resistance phenotype. squarespace.com
The study found that after exposure, the minimum inhibitory concentration (MIC) of faropenem for the E. coli isolates increased dramatically, from 1-2 mg/L to 64 mg/L. squarespace.comwustl.edu WGS analysis revealed that the development of resistance was consistently linked to specific genetic mutations. squarespace.com In three ESBL-producing isolates, non-synonymous mutations were identified in the ompC gene, which encodes a major outer membrane porin protein. squarespace.comnih.gov Porins are channels that allow antibiotics like faropenem to enter the bacterial cell, and mutations in these genes can restrict drug influx, leading to resistance. In a pan-susceptible isolate, a single nucleotide polymorphism (SNP) was found in the envZ gene, which is part of a two-component system that regulates the expression of outer membrane proteins, including porins. squarespace.comwustl.edu
| Isolate | Initial Faropenem MIC (mg/L) | Final Faropenem MIC (mg/L) | Days to Resistance |
| NSF1 (ESBL-producer) | 2 | 64 | 7 |
| NSF2 (ESBL-producer) | 1 | 64 | 10 |
| NSF3 (ESBL-producer) | 2 | 64 | 7 |
| NSF4 (Pan-susceptible) | 1 | 64 | 10 |
| Data derived from studies on in vitro induction of faropenem resistance in E. coli. wustl.edunih.gov |
| Isolate Type | Gene with Mutation | Function of Gene Product |
| ESBL-producing E. coli | ompC | Outer Membrane Porin C |
| Pan-susceptible E. coli | envZ | Sensor kinase of a two-component regulatory system |
| Summary of key genetic mutations identified via WGS in faropenem-resistant E. coli isolates. squarespace.comnih.gov |
Transcriptomic analysis , often performed using RNA-sequencing (RNA-seq), provides a global snapshot of gene expression in bacteria under specific conditions, such as antibiotic exposure. nih.govnih.gov While specific transcriptomic studies focusing solely on faropenem-resistant strains are emerging, the methodology allows for the identification of broader adaptive responses. frontiersin.org When a bacterium is exposed to a sub-lethal concentration of an antibiotic, it can alter the expression of hundreds of genes. frontiersin.org A transcriptomic analysis of bacteria exposed to faropenem would likely reveal:
Upregulation of efflux pump genes: These systems actively pump antibiotics out of the cell.
Downregulation of porin genes: This would limit the entry of faropenem into the cell.
Changes in metabolic pathways: Bacteria may alter their metabolism to cope with the stress induced by the antibiotic. nih.gov
Activation of stress response genes: This includes genes involved in repairing DNA and protein damage. nih.gov
This approach offers a more dynamic view of resistance, capturing the immediate regulatory changes that bacteria employ to survive in the presence of an antibiotic. scienceasia.orgnih.gov
Elucidation of Regulatory Pathways Involved in Faropenem Response
The bacterial response to antibiotic-induced stress is a complex process involving the modulation of various regulatory pathways to promote survival and resistance. While the primary mechanism of action of faropenem sodium hydrate is the direct inhibition of penicillin-binding proteins (PBPs) leading to the disruption of cell wall synthesis, bacteria can employ intricate regulatory networks to counteract this assault. patsnap.comdrugbank.com The elucidation of these pathways is crucial for understanding the development of resistance and for designing novel therapeutic strategies. Research in this area is ongoing, with current knowledge pointing towards the involvement of two-component systems and modifications in gene expression that alter the bacterial cell envelope.
A key area of investigation into faropenem response revolves around the genetic and molecular mechanisms that bacteria activate upon exposure to the antibiotic. Studies have identified specific genetic mutations that confer resistance to faropenem, providing insights into the regulatory pathways at play. For instance, in strains of Escherichia coli that have developed resistance to faropenem, non-synonymous changes in the ompC gene have been observed. The ompC gene encodes for an outer membrane porin, and alterations in its structure can restrict the influx of the antibiotic into the bacterial cell. This suggests that regulatory pathways controlling the expression and function of outer membrane proteins are a critical component of the faropenem response.
Furthermore, a single nucleotide polymorphism (SNP) has been identified in the envZ gene of faropenem-resistant E. coli. The envZ gene is part of the EnvZ/OmpR two-component regulatory system, which is a well-characterized pathway that responds to changes in osmolarity and other environmental stresses. This system regulates the expression of a number of genes, including those encoding for outer membrane porins like OmpC and OmpF. The presence of a mutation in envZ in resistant strains strongly indicates that this signaling cascade is a key regulatory pathway involved in the bacterial response to faropenem. The EnvZ/OmpR system likely modulates the expression of genes that alter the cell envelope, thereby reducing the effective concentration of faropenem at its target site.
While direct transcriptomic and proteomic studies specifically investigating the global bacterial response to faropenem are not yet widely available, the known mechanisms of resistance to β-lactam antibiotics in general can provide a framework for understanding the potential regulatory pathways involved. It is hypothesized that exposure to faropenem induces a cell envelope stress response. This response is typically mediated by a number of conserved signaling pathways, such as the Cpx and Bae two-component systems, in addition to the EnvZ/OmpR system. These pathways are known to be activated by the accumulation of misfolded outer membrane proteins or other perturbations of the cell envelope, which would be a direct consequence of PBP inhibition by faropenem. Activation of these systems leads to the upregulation of genes involved in cell envelope repair, modification of the outer membrane, and efflux pump expression, all of which can contribute to increased tolerance and resistance to the antibiotic.
Future research employing high-throughput techniques such as RNA-sequencing and mass spectrometry-based proteomics will be invaluable in providing a comprehensive map of the regulatory networks that are activated or repressed in response to faropenem. Such studies would allow for the identification of novel transcription factors, small regulatory RNAs, and other signaling molecules that play a role in the faropenem response. A deeper understanding of these intricate regulatory pathways will be instrumental in the development of strategies to counteract resistance and enhance the efficacy of this important antibiotic.
| Gene/System | Function | Implication in Faropenem Response |
| ompC | Encodes for an outer membrane porin | Mutations can reduce antibiotic influx. |
| envZ/ompR | Two-component regulatory system | Regulates expression of outer membrane porins in response to environmental stress. Mutations can lead to altered porin expression and reduced antibiotic susceptibility. |
| Cpx pathway | Two-component system responding to cell envelope stress | Likely activated by faropenem-induced cell wall damage, leading to upregulation of genes involved in envelope repair. |
| Bae pathway | Two-component system responding to cell envelope stress | Potentially involved in the response to faropenem by upregulating efflux pumps and other protective mechanisms. |
Q & A
Q. What are the key considerations for synthesizing Faropenem sodium hydrate, and how does its hydration state affect analytical characterization?
this compound is synthesized via intermediates like 6-(1’-tert-butyldimethylsilyloxyethyl)-2-(2’’-tetrahydrofuryl) carbapenem-3-carboxylic acid allyl ester, followed by deprotection and sodium salt formation . Hydration states (e.g., hemipentahydrate) significantly impact molecular weight (e.g., 352.34 g/mol for hemipentahydrate vs. 307.30 g/mol for anhydrous form) and must be accounted for in mass spectrometry or elemental analysis . Use thermogravimetric analysis (TGA) to quantify water content and ensure batch consistency.
Q. How does this compound’s mechanism of action differ from other β-lactam antibiotics?
Faropenem, a penem-class antibiotic, inhibits cell wall synthesis via penicillin-binding proteins (PBPs) but exhibits enhanced stability against β-lactamases due to its 6-α-hydroxyethyl group and tetrahydrofuran side chain . Methodologically, compare its minimum inhibitory concentration (MIC) against β-lactamase-producing strains (e.g., E. coli TEM-1) with other β-lactams using broth microdilution assays per CLSI guidelines .
Q. What HPLC conditions are recommended for quantifying this compound and its degradation products?
Use a C18 column with UV detection at 240 nm. Mobile phase: 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5 v/v). System suitability requires resolution ≥11 between Faropenem and internal standards (e.g., m-hydroxyacetophenone), with ≤3.0% RSD for peak area reproducibility . For degradation studies, monitor the cleaved derivative (relative retention time ~0.71) using a relative response factor of 0.37 .
Q. How should researchers handle this compound to ensure stability during experiments?
Store lyophilized powder at -20°C in airtight, light-resistant containers. For aqueous solutions, use freshly prepared buffers (pH 6–8) and avoid prolonged exposure to temperatures >25°C, as degradation accelerates under acidic/alkaline conditions . Validate stability via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in Faropenem’s reported antibacterial efficacy between in vitro and in vivo models?
Discrepancies may arise from pharmacokinetic factors (e.g., protein binding, half-life). Conduct parallel studies:
- In vitro: Use standardized broth microdilution (CLSI M07-A11) with adjusted inoculum densities (1–5 × 10⁵ CFU/mL).
- In vivo: Employ neutropenic murine thigh infection models, dosing Faropenem at 10–40 mg/kg every 2 hours to maintain serum levels above MIC . Correlate free drug concentrations (via ultrafiltration) with efficacy .
Q. How can researchers optimize Faropenem’s activity against multidrug-resistant (MDR) Gram-negative pathogens?
Screen for synergistic combinations using checkerboard assays. Faropenem paired with β-lactamase inhibitors (e.g., avibactam) reduces MICs against Klebsiella pneumoniae carbapenemase (KPC)-producing strains by 4–8-fold . Use time-kill kinetics to confirm bactericidal synergy (≥3-log CFU reduction at 24h vs. monotherapy) .
Q. What analytical methods validate the purity of this compound in complex formulations (e.g., syrups)?
For syrups, dissolve samples in water, filter (0.45 µm), and analyze via HPLC with a 50:50 water-methanol mobile phase. Quantify impurities using a relative retention time (RRT) library:
- RRT 0.71: Cleaved derivative (acceptance limit ≤1.5x main peak area).
- Total impurities: ≤2.5x main peak area . Validate method robustness per ICH Q2(R1) guidelines .
Q. How do structural modifications of Faropenem influence its pharmacokinetic-pharmacodynamic (PK/PD) profile?
Modify the tetrahydrofuran side chain to alter lipophilicity (logP) and bioavailability. Use in silico tools (e.g., SwissADME) to predict changes in absorption. Test analogs in rat PK studies: measure Cmax and AUC0–24 after oral administration (20 mg/kg). Correlate with in vitro permeability (Caco-2 cell assays) .
Q. What protocols ensure reproducibility in Faropenem’s antimicrobial susceptibility testing (AST) across laboratories?
Follow NCCLS/CLSI standardization:
Q. How can researchers address Faropenem’s degradation during long-term stability studies?
Conduct forced degradation under UV light (ICH Q1B), acidic (0.1N HCl), and alkaline (0.1N NaOH) conditions. Identify degradation products via LC-MS/MS and quantify using validated HPLC methods. Stabilize formulations with antioxidants (e.g., 0.01% sodium metabisulfite) and lyophilize in lactose-based matrices .
Methodological Notes
- Data Contradictions : Hydration state discrepancies (e.g., hemipentahydrate vs. anhydrous) require explicit documentation in publications .
- Regulatory Alignment : Adhere to ICH guidelines for assay validation and stability testing .
- Advanced Tools : Utilize pharmacokinetic modeling (e.g., NONMEM) to predict dose adjustments for resistant pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
